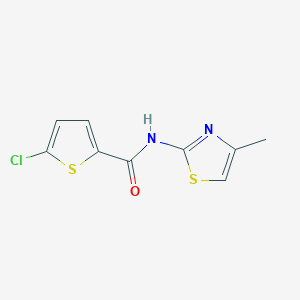
2-(2-propyl-1H-benzimidazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-propyl-1H-benzimidazol-1-yl)ethanol, also known as PBE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PBE is a benzimidazole derivative that has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects.
作用機序
The mechanism of action of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol is not fully understood, but it is believed to act through multiple pathways. 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response elements. Additionally, 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been shown to modulate the expression of genes involved in apoptosis and cell survival.
Biochemical and Physiological Effects:
2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and microglia. 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been found to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
実験室実験の利点と制限
One of the advantages of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol is its low toxicity and high solubility, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol is its limited stability in solution, which can make it difficult to use in long-term experiments.
将来の方向性
There are several future directions for research on 2-(2-propyl-1H-benzimidazol-1-yl)ethanol. One area of interest is the potential use of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol derivatives with improved stability and potency. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol and its potential therapeutic applications.
In conclusion, 2-(2-propyl-1H-benzimidazol-1-yl)ethanol is a promising compound that has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects. Its potential therapeutic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol and its potential therapeutic applications.
合成法
The synthesis of 2-(2-propyl-1H-benzimidazol-1-yl)ethanol involves the condensation reaction of 2-propyl-1H-benzimidazole with ethylene oxide under basic conditions. The reaction yields 2-(2-propyl-1H-benzimidazol-1-yl)ethanol as a white crystalline solid with a melting point of 72-74°C.
科学的研究の応用
2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(2-propyl-1H-benzimidazol-1-yl)ethanol has been shown to exhibit neuroprotective effects by protecting neurons from oxidative stress and apoptosis.
特性
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-5-12-13-10-6-3-4-7-11(10)14(12)8-9-15/h3-4,6-7,15H,2,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWUAUVSVQXJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propylbenzimidazol-1-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5727394.png)

![1-[(3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5727396.png)
![4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B5727406.png)

![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5727433.png)

![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)
